molecular formula C9H9F B7891227 1-Fluoro-2-methyl-4-vinylbenzene

1-Fluoro-2-methyl-4-vinylbenzene

Cat. No.: B7891227
M. Wt: 136.17 g/mol
InChI Key: GWYGXESLNGSETN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-2-methyl-4-vinylbenzene is a useful research compound. Its molecular formula is C9H9F and its molecular weight is 136.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Properties and Reactions :

    • The torsional potential of related fluoroaromatic compounds was analyzed using B3LYP density functional methods, providing insights into their conformational behavior (Kieninger et al., 2004).
    • Nucleophilic aromatic substitution reactions involving fluoronitro-substituted aromatic compounds were studied, indicating potential applications in synthesizing chromophoric functionalities on silica surfaces (Roth et al., 2006).
  • Medical and Biological Applications :

    • A method for determining serum amino acids using a reaction with 1-fluoro-2,4-dinitrobenzene was developed, showing potential for clinical applications (Rapp, 1963).
    • The reaction of 1-fluoro-2,4-dinitrobenzene with cysteine was investigated to understand the mechanism of action of alkylating agents, which is relevant in toxicology and pharmacology (Burchfield, 1958).
    • 1-Fluoro-2,4-dinitrobenzene was identified as a potent tumor-promoting agent, underlining its significance in cancer research (Bock et al., 1969).
  • Material Science and Analytical Chemistry :

    • Studies on the photophysics of 1,4-diethynylbenzenes in solutions and crystals revealed the impact of aggregation on their photophysical properties, which is significant in materials science (Levitus et al., 2001).
    • An innovative method for synthesizing polypropylene-based graft copolymers involving a polypropylene precursor with pendant vinylbenzene groups was developed, demonstrating its utility in polymer chemistry (Cao et al., 2005).

Properties

IUPAC Name

4-ethenyl-1-fluoro-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F/c1-3-8-4-5-9(10)7(2)6-8/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYGXESLNGSETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.